molecular formula C12H11NO8S2 B093752 4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid CAS No. 134-34-9

4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B093752
CAS No.: 134-34-9
M. Wt: 361.4 g/mol
InChI Key: DACUJXBUANTBKE-UHFFFAOYSA-N
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Description

4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C12H11NO8S2. It is known for its applications in various fields, including the dye industry and scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. Subsequent reduction with iron powder and neutralization with ammonium hydroxide produces 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, acetylation of this intermediate with acetic anhydride results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically isolated through filtration, followed by washing and drying.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Iron powder and hydrogen gas are often used as reducing agents.

    Substitution: Reagents such as sodium hydroxide and sulfuric acid are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives with different functional groups, which can be used as intermediates in the synthesis of dyes and other chemicals .

Scientific Research Applications

4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The acetylamino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility in aqueous environments. These interactions enable the compound to act as a staining agent and facilitate its use in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid: Similar structure but lacks the acetyl group.

    1-Amino-8-naphthol-3,6-disulfonic acid: Similar functional groups but different positions on the naphthalene ring.

Uniqueness

The combination of functional groups in this compound provides versatility in chemical reactions and applications .

Properties

IUPAC Name

4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO8S2/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACUJXBUANTBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16698-16-1 (di-hydrochloride salt)
Record name 4-(Acetylamino)-5-hydroxy-2,7-naphthalenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2059641
Record name 4-Acetamido-5-hydroxy-2,7-naphthalenedisulfonic acid
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Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-34-9
Record name 4-(Acetylamino)-5-hydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Acetylamino)-5-hydroxy-2,7-naphthalenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-(acetylamino)-5-hydroxy-
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Record name 4-Acetamido-5-hydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamido-5-hydroxynaphthalene-2,7-disulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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